2,3,4,5,6-Pentaiodobenzoic acid
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Overview
Description
2,3,4,5,6-Pentaiodobenzoic acid is an organoiodine compound with the molecular formula C7H3I5O2 It is a derivative of benzoic acid where all the hydrogen atoms on the benzene ring are replaced by iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentaiodobenzoic acid can be synthesized through the iodination of benzoic acid. The process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure complete iodination of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentaiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form lower iodinated derivatives or completely deiodinated products.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Reduction Reactions: Products range from partially iodinated benzoic acids to completely deiodinated benzoic acid.
Oxidation Reactions: Products include higher oxidation state carboxylic acids or quinones.
Scientific Research Applications
2,3,4,5,6-Pentaiodobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoiodine compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of multiple iodine atoms.
Medicine: Explored for its potential use in the development of iodine-containing pharmaceuticals and contrast agents for medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentaiodobenzoic acid depends on its application. In radiolabeling, the iodine atoms provide a source of radioactivity that can be detected using imaging techniques. In chemical reactions, the iodine atoms act as leaving groups or participate in electron transfer processes, facilitating various transformations.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzoic acid: A fluorinated analog with similar structural features but different chemical properties due to the presence of fluorine atoms.
2,3,4,5,6-Pentachlorobenzoic acid: A chlorinated analog with distinct reactivity and applications.
2,3,4,5,6-Pentabromobenzoic acid: A brominated analog with unique properties and uses.
Uniqueness
2,3,4,5,6-Pentaiodobenzoic acid is unique due to the presence of iodine atoms, which impart specific chemical reactivity and potential applications in radiolabeling and imaging. The heavy iodine atoms also influence the compound’s physical properties, such as density and melting point, making it distinct from its fluorinated, chlorinated, and brominated counterparts.
Properties
IUPAC Name |
2,3,4,5,6-pentaiodobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HI5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLWJOZRHQPFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)I)I)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HI5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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